molecular formula C12H16ClN3O3S2 B2861049 6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide CAS No. 1436241-83-6

6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide

Cat. No. B2861049
CAS RN: 1436241-83-6
M. Wt: 349.85
InChI Key: HLMHFTYTHAICCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2-carboxamides are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-carboxamide” part indicates that there is a carboxamide functional group attached to the second carbon of the pyridine ring . The “6-Chloro” part means that there is a chlorine atom attached to the sixth carbon of the pyridine ring . The “N-(2-thiomorpholin-4-ylsulfonylethyl)” part refers to a complex substituent attached to the nitrogen atom of the carboxamide group .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a pyridine ring and a carboxamide group . The chlorine atom and the complex substituent would add to the complexity of the molecular structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds would depend on the specific functional groups present in the molecule . For example, the carboxamide group might undergo hydrolysis, reduction, or other reactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of heterocyclic compounds, such as tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, involves reactions under microwave irradiation, showcasing the compound's utility in creating complex molecular structures. These processes often employ primary and secondary amines, including morpholine, to yield a variety of carboxamide and benzamide derivatives, highlighting the compound's role in facilitating diverse chemical transformations (Abdalha et al., 2011).

Biological Activity and Applications

Some derivatives of related compounds have been evaluated for their biological activities. For example, thiazolo[5,4-d]pyrimidines, synthesized through reactions involving similar compound structures, have shown molluscicidal properties, suggesting potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988). Additionally, pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have demonstrated significant inhibitory activities against carbonic anhydrase and cholinesterase, presenting a pathway for developing new therapeutic agents (Stellenboom & Baykan, 2019).

Synthetic Utility in Heterocyclic Synthesis

The compound's enaminoester moiety has been exploited in heterocyclic synthesis to construct various new heterocyclic systems, such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These studies illustrate the compound's versatility in synthesizing complex heterocyclic frameworks with potential for further chemical and biological exploration (Madkour et al., 2010).

properties

IUPAC Name

6-chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S2/c13-11-3-1-2-10(15-11)12(17)14-4-9-21(18,19)16-5-7-20-8-6-16/h1-3H,4-9H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMHFTYTHAICCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)CCNC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.